Mespefan
Description
Mespefan is a pharmaceutical preparation containing two active ingredients: methocarbamol, a centrally acting muscle relaxant, and acetylsalicylic acid (aspirin), a non-steroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and antiplatelet properties . This combination therapy is primarily indicated for conditions involving musculoskeletal pain and inflammation, where synergistic effects of muscle relaxation and pain relief are clinically beneficial. Methocarbamol acts by inhibiting neuronal hyperactivity in the spinal cord, while acetylsalicylic acid inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis . The formulation ensures simultaneous delivery of both agents, optimizing therapeutic outcomes in acute pain management.
Properties
CAS No. |
8058-35-3 |
|---|---|
Molecular Formula |
C20H23NO9 |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-acetyloxybenzoic acid;[2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate |
InChI |
InChI=1S/C11H15NO5.C9H8O4/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5,8,13H,6-7H2,1H3,(H2,12,14);2-5H,1H3,(H,11,12) |
InChI Key |
CRNFHTIFBNDUEX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.COC1=CC=CC=C1OCC(COC(=O)N)O |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.COC1=CC=CC=C1OCC(COC(=O)N)O |
Synonyms |
Robaxisal |
Origin of Product |
United States |
Comparison with Similar Compounds
Analytical and Clinical Validation
highlights a chromatographic-densitometric method for quantifying this compound’s components, demonstrating high accuracy (coefficient of variation <1.5%) and reproducibility compared to colorimetric methods (coefficient of variation =8.10% for methocarbamol) . This analytical superiority ensures reliable quality control, critical for combination therapies where component ratios affect safety and efficacy.
Data Tables
Table 1: Key Pharmacological Comparisons
| Parameter | This compound (Methocarbamol + Aspirin) | Methocarbamol Alone | Aspirin Alone |
|---|---|---|---|
| Primary Indication | Musculoskeletal pain + inflammation | Muscle spasms | Pain/fever, CVD prophylaxis |
| Mechanism | Muscle relaxation + COX inhibition | GABA modulation | COX inhibition |
| Half-life (hours) | 1–2 (methocarbamol), 2–3 (aspirin) | 1–2 | 2–3 |
| Common Side Effects | GI irritation, drowsiness | Drowsiness, dizziness | GI ulcers, bleeding |
| Analytical Precision* | CV <1.5% (chromatographic method) | CV ≈8.10% (colorimetric) | N/A |
*Data from validation studies in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
